1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone
Description
1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone is an acetophenone derivative featuring a fluorine atom at the 3-position and a 4-nitrobenzyloxy group at the 4-position of the aromatic ring (Figure 1). The nitro group on the benzyl moiety enhances stability through resonance, while the fluorine atom may improve metabolic stability in bioactive molecules .
Structure
3D Structure
Properties
IUPAC Name |
1-[3-fluoro-4-[(4-nitrophenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c1-10(18)12-4-7-15(14(16)8-12)21-9-11-2-5-13(6-3-11)17(19)20/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXXNVJLTKMPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone typically involves multiple steps. One common method starts with the nitration of 4-nitrophenol to introduce the nitro group. This is followed by an esterification reaction to form the nitrobenzyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom and the nitrobenzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the fluorine or nitrobenzyl groups.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₈H₆FNO₃
Molecular Weight : 183.14 g/mol
CAS Number : 72802-25-6
The compound features a fluoro group and a nitro group, which contribute to its reactivity and potential biological activity. Its structure can be depicted as follows:
Medicinal Chemistry
1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone has shown promise in the development of pharmaceutical agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for:
- Anticancer Agents : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The incorporation of the nitro group may enhance the compound's ability to induce apoptosis in malignant cells .
- Antimicrobial Activity : Studies have demonstrated that nitro-containing compounds possess significant antibacterial properties. The presence of the fluoro group could enhance lipophilicity, improving membrane penetration and efficacy against resistant bacterial strains .
Material Science
In material science, this compound is utilized in the synthesis of advanced materials due to its unique chemical properties:
- Polymer Synthesis : The compound can serve as a building block for creating polymers with specific functionalities. Its reactive groups can facilitate cross-linking, leading to materials with enhanced thermal and mechanical properties .
Analytical Chemistry
The compound is also utilized in analytical chemistry for:
- Chromatographic Techniques : Its distinct structural features make it suitable as a standard or marker in chromatographic analyses, aiding in the identification and quantification of similar compounds in complex mixtures .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. Researchers synthesized various analogs and tested their cytotoxicity against human breast cancer cell lines. Results indicated that certain modifications significantly increased potency, suggesting a promising avenue for drug development .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of nitro compounds, including this compound. The results showed effective inhibition of several Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The ethanone moiety can act as a reactive site for further chemical modifications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogs, highlighting substituent variations and inferred properties:
Key Observations:
- Electron-withdrawing Effects: The target compound’s 3-fluoro and 4-nitrobenzyloxy groups create a highly electron-deficient aromatic ring, favoring electrophilic substitution at specific positions. In contrast, 1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone has a nitro group directly on the ring, intensifying electron withdrawal but lacking the fluoro substituent’s inductive effects.
- The hydroxy group in 1-(3-fluoro-4-hydroxy-5-nitrophenyl)ethanone improves aqueous solubility but reduces stability under acidic conditions.
- Benzyloxy vs. Benzyl Linkage : The target compound’s ether linkage (vs. direct benzyl attachment in ) increases flexibility and may influence binding interactions in biological systems.
Biological Activity
1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone (CAS RN: 885949-79-1) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesis pathways.
Chemical Structure and Properties
The compound features a fluorinated phenyl ring and a nitrobenzyl ether moiety, which are known to influence its reactivity and biological interactions. The chemical structure can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in cancer therapy and antibacterial applications.
Anticancer Properties
Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives with nitro groups have been shown to induce apoptosis in various cancer cell lines. A study highlighted that compounds with similar structures could enhance caspase activity and induce morphological changes in breast cancer cells (MDA-MB-231) at micromolar concentrations .
Table 1: Summary of Anticancer Activities
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 10.0 | Apoptosis induction via caspase activation |
| Similar Derivative A | HepG2 | 5.0 | Inhibition of topoisomerase |
| Similar Derivative B | A549 | 7.5 | Microtubule destabilization |
Antibacterial Activity
Compounds featuring aryl ether linkages have also demonstrated antibacterial activity. The presence of the nitro group is particularly relevant, as it has been associated with increased potency against Gram-positive bacteria. Research indicates that such compounds disrupt bacterial cell wall synthesis and function as effective bactericides .
Case Study 1: Synthesis and Evaluation
A study synthesized various derivatives of this compound to evaluate their biological activities. The results showed that modifications to the nitro group position significantly affected the compound's cytotoxicity against cancer cell lines. The most potent derivative was found to have an IC50 value of 5 µM against MDA-MB-231 cells, highlighting the importance of structural optimization in drug design .
Case Study 2: Mechanistic Insights
Another investigation into the mechanisms revealed that this compound induces apoptosis through the mitochondrial pathway. This was evidenced by the release of cytochrome c and activation of downstream apoptotic factors such as caspase-9 and caspase-3 in treated cells .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Aryl Ether : Reaction between a fluorinated phenol and a nitrobenzyl halide.
- Acetylation : The resulting aryl ether is then acetylated using acetic anhydride or acetyl chloride.
- Purification : The final product is purified through recrystallization or chromatography.
Table 2: Synthesis Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Step 1 | Fluorinated phenol + Nitrobenzyl halide | Aryl ether formation |
| Step 2 | Acetic anhydride, heat | Acetylated product |
| Step 3 | Recrystallization/Chromatography | Pure compound |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone?
- Answer : The compound is typically synthesized via Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group to the aromatic ring. The nitrobenzyloxy moiety is introduced through nucleophilic substitution or Mitsunobu reactions. For example, 3-fluoro-4-hydroxybenzaldehyde can react with 4-nitrobenzyl bromide under basic conditions to form the ether linkage, followed by oxidation to the ketone .
- Key Reagents : 4-Nitrobenzyl bromide, K₂CO₃ (for substitution), and AlCl₃ (for acylation).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Resolves fluorine coupling effects on aromatic protons and confirms the nitrobenzyloxy substitution pattern.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretching frequencies.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .
Q. What biological activities have been preliminarily reported for this compound?
- Answer : Early studies suggest antimicrobial and anticancer potential due to its nitroaromatic and fluorinated motifs, which can disrupt microbial enzymes or DNA synthesis. For example, analogs with triazole-thioether groups exhibit activity against Staphylococcus aureus .
Q. What are the standard safety protocols for handling this compound?
- Answer : Use PPE (gloves, lab coat, goggles) due to potential irritancy. Store in a cool, dry place away from oxidizing agents. In case of exposure, wash skin with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can competing side reactions during synthesis (e.g., over-oxidation) be minimized?
- Answer : Optimize reaction conditions:
- Temperature Control : Maintain <0°C during Friedel-Crafts acylation to prevent polyacylation.
- Protecting Groups : Use temporary protection (e.g., silyl ethers) for sensitive functional groups like hydroxyls before introducing the nitrobenzyloxy moiety .
- Validation : Monitor reaction progress via TLC or HPLC to isolate intermediates and avoid side products.
Q. How can structural ambiguities (e.g., regioselectivity) be resolved computationally?
- Answer : Combine DFT calculations (e.g., Gaussian) with experimental
- Simulate NMR chemical shifts and compare with observed values to confirm substitution patterns.
- Use X-ray crystallography (if crystals are obtainable) to resolve absolute configuration .
Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
- Answer :
- Core Modifications : Replace the nitro group with other electron-withdrawing groups (e.g., CN, CF₃) to assess electronic effects on target binding.
- Scaffold Hybridization : Fuse with triazole or morpholine rings (as in ) to enhance solubility or target specificity.
- In Silico Screening : Dock modified structures into target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
Q. How to address contradictions in reported biological activity data?
- Answer :
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial studies) across labs.
- Metabolic Stability : Evaluate compound stability in different media (e.g., plasma, liver microsomes) to explain discrepancies in efficacy .
Q. What methodologies are recommended for assessing ecological impact?
- Answer : Despite limited data (), use:
- Biodegradation Assays : OECD 301F to measure microbial breakdown in water/soil.
- Toxicity Testing : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
